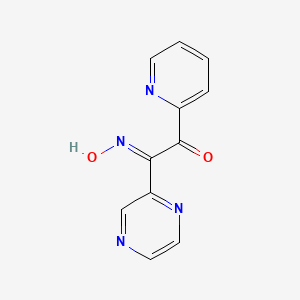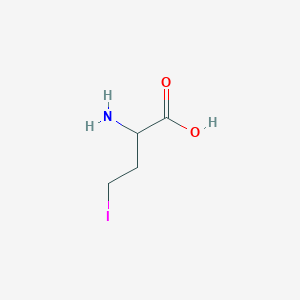
Dimethyl (4,4-diphenylbutyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4,4-diphenylbutyl)propanedioate is an organic compound with a complex structure that includes a propanedioate backbone and a 4,4-diphenylbutyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4,4-diphenylbutyl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of 4,4-diphenylbutyl bromide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl (4,4-diphenylbutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Dimethyl (4,4-diphenylbutyl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl (4,4-diphenylbutyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions provide insights into its effects.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Dimethyl (4,4-diphenylbutyl)propanedioate is unique due to the presence of the 4,4-diphenylbutyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
62565-06-4 |
|---|---|
分子式 |
C21H24O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
dimethyl 2-(4,4-diphenylbutyl)propanedioate |
InChI |
InChI=1S/C21H24O4/c1-24-20(22)19(21(23)25-2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18-19H,9,14-15H2,1-2H3 |
InChIキー |
NOBHVIIOPRZWKJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


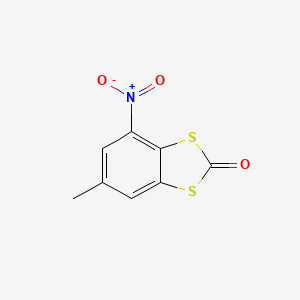
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
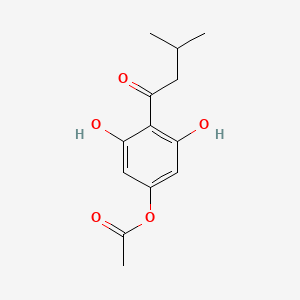

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
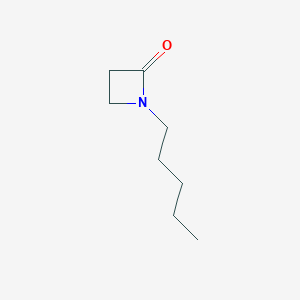
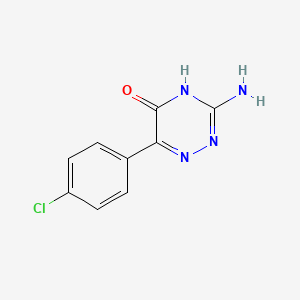

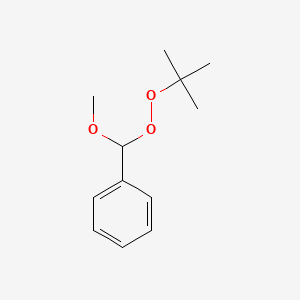
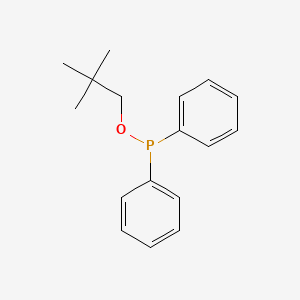
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
